2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 1H-1,2,3-benzotriazole with acetohydrazide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The acetohydrazide group may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
- 2-(1H-1,2,3-benzotriazol-1-yl)propanoic acid
- 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide is a compound of significant interest due to its potential biological activities. This compound incorporates a benzotriazole moiety, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The following sections will detail the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular formula for this compound is C16H16N4O. The structure includes:
- Benzotriazole Ring : A heterocyclic aromatic compound that contributes to the biological activity.
- Hydrazide Functional Group : Enhances reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit notable antimicrobial properties. For instance:
- Antibacterial Properties : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antifungal Activity
The compound has also been evaluated for antifungal activity:
- Fungal Inhibition : Studies indicate that certain benzotriazole derivatives can inhibit the growth of fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these activities typically range from 12.5 to 25 µg/mL .
Anticancer Properties
Emerging research suggests potential anticancer effects:
- Cell Line Studies : Preliminary studies on cell lines have indicated that benzotriazole derivatives can induce apoptosis in cancer cells. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and proliferation .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined various benzotriazole derivatives, including those structurally similar to this compound. The findings highlighted:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
Target Compound | Pseudomonas aeruginosa | 18 |
These results suggest that the target compound may possess comparable antimicrobial properties to established antibiotics .
Study on Antifungal Activity
In another investigation focusing on antifungal properties:
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
Compound C | Candida albicans | 12.5 |
Compound D | Aspergillus niger | 25 |
Target Compound | Candida glabrata | 15 |
The results indicated that the target compound showed promising antifungal activity comparable to other known antifungals .
Properties
Molecular Formula |
C16H15N5O |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(Z)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5O/c1-12(13-7-3-2-4-8-13)17-19-16(22)11-21-15-10-6-5-9-14(15)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-12- |
InChI Key |
ODJWOLACSMVOKV-ATVHPVEESA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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